molecular formula C11H9BrF6OS B14056369 1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

Cat. No.: B14056369
M. Wt: 383.15 g/mol
InChI Key: ACFDZBSMGZNNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, trifluoromethoxy, and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Trifluoromethylthiolation: The trifluoromethylthio group is added using a reagent like trifluoromethylthiolating agent (CF3SCl) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The benzene ring can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-3-methoxy-2-methylthio-benzene: Similar structure but with methoxy and methylthio groups instead of trifluoromethoxy and trifluoromethylthio groups.

    1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene: Similar structure but with a chloropropyl group instead of a bromopropyl group.

Uniqueness

1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and selectivity in various chemical and biological processes.

Properties

Molecular Formula

C11H9BrF6OS

Molecular Weight

383.15 g/mol

IUPAC Name

1-(3-bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9BrF6OS/c12-6-2-4-7-3-1-5-8(19-10(13,14)15)9(7)20-11(16,17)18/h1,3,5H,2,4,6H2

InChI Key

ACFDZBSMGZNNAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)SC(F)(F)F)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.